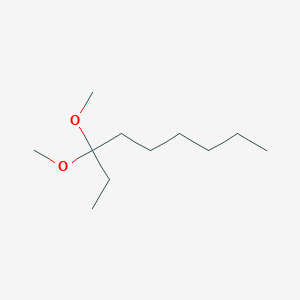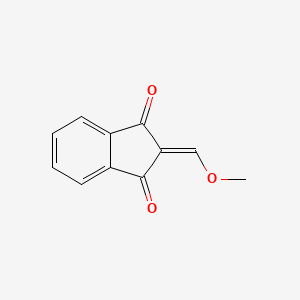
Stannane, tributyl(diphenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, tributyl(diphenylmethyl)- is an organotin compound characterized by the presence of tin (Sn) bonded to organic groups. Organotin compounds, including stannane, tributyl(diphenylmethyl)-, are widely used in organic synthesis due to their ability to participate in various chemical reactions. These compounds are known for their versatility and reactivity, making them valuable in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stannane, tributyl(diphenylmethyl)- can be synthesized through the reaction of tributylstannyl lithium with diphenylmethyl chloride. The reaction typically occurs in an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The reaction is carried out at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
Industrial production of stannane, tributyl(diphenylmethyl)- involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Stannane, tributyl(diphenylmethyl)- undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in organic synthesis, particularly in the reduction of halides and other functional groups.
Substitution: It can participate in substitution reactions, where the tin atom is replaced by other nucleophiles.
Radical Reactions: It is involved in radical reactions, such as the Barton-McCombie deoxygenation and radical cyclization
Common Reagents and Conditions
Common reagents used in reactions with stannane, tributyl(diphenylmethyl)- include halides, selenides, and various organic electrophiles. The reactions are typically carried out under inert atmospheres to prevent oxidation and at controlled temperatures to ensure selectivity and yield .
Major Products Formed
The major products formed from reactions involving stannane, tributyl(diphenylmethyl)- depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the major products are often the reduced forms of the starting materials, such as dehalogenated compounds .
Aplicaciones Científicas De Investigación
Stannane, tributyl(diphenylmethyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and reductions.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of various organic compounds and materials, including polymers and coatings .
Mecanismo De Acción
The mechanism of action of stannane, tributyl(diphenylmethyl)- involves the formation of tin-centered radicals, which can participate in various chemical reactions. These radicals are highly reactive and can abstract hydrogen atoms from other molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: Another organotin compound with similar reactivity but different substituents.
Triphenyltin hydride: Similar in structure but with phenyl groups instead of butyl groups.
Tributylgermane: A germanium analog with similar reactivity but different metal center .
Uniqueness
Stannane, tributyl(diphenylmethyl)- is unique due to the presence of both butyl and diphenylmethyl groups, which confer specific reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of reactions makes it a valuable reagent in organic synthesis and research .
Propiedades
Número CAS |
113688-54-3 |
|---|---|
Fórmula molecular |
C25H38Sn |
Peso molecular |
457.3 g/mol |
Nombre IUPAC |
benzhydryl(tributyl)stannane |
InChI |
InChI=1S/C13H11.3C4H9.Sn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;3*1-3-4-2;/h1-11H;3*1,3-4H2,2H3; |
Clave InChI |
MGEIKMPZAJFTRL-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


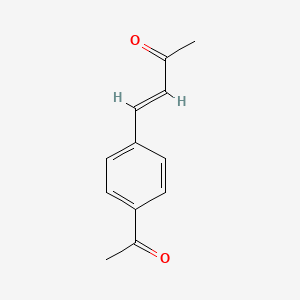
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)
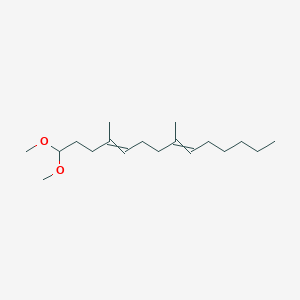
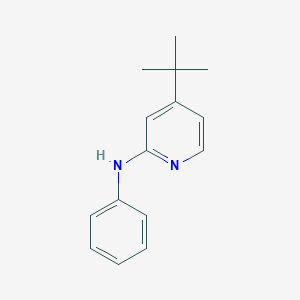
![Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-](/img/structure/B14291141.png)
![N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide](/img/structure/B14291147.png)
![6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-](/img/structure/B14291158.png)
![1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14291163.png)


![2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol](/img/structure/B14291173.png)
